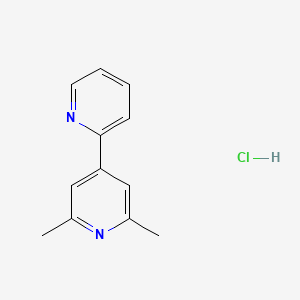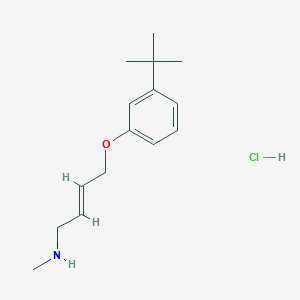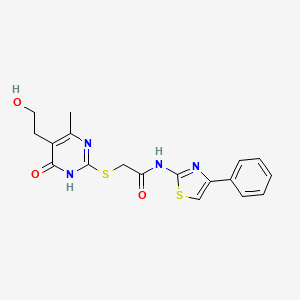![molecular formula C18H24ClN5O2 B6119677 N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide](/img/structure/B6119677.png)
N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a triazole moiety, and a chlorinated phenyl group, making it a versatile candidate for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the triazole moiety. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the Triazole Moiety: The triazole ring is often synthesized via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Coupling Reactions: The triazole and piperidine units are then coupled using reagents like carbodiimides or other coupling agents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the triazole moiety can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: A compound with a similar phenyl ring structure but different functional groups.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another compound with a complex structure used in different applications.
Uniqueness
N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide stands out due to its unique combination of a piperidine ring, triazole moiety, and chlorinated phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O2/c1-12-15(19)4-3-5-16(12)20-18(26)23-8-6-14(7-9-23)10-24-11-17(13(2)25)21-22-24/h3-5,11,13-14,25H,6-10H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCKNVVVSGWCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCC(CC2)CN3C=C(N=N3)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,2-Dimethylpropyl)-2-(2-methyl-1,3-thiazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6119601.png)
![7-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119605.png)
![2-(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B6119618.png)

![(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)(4-bromophenyl)methanone](/img/structure/B6119623.png)
![4-fluoro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B6119624.png)
![10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B6119642.png)
![5,7-DIBROMO-3-[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B6119645.png)


![1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6119692.png)
![Methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate](/img/structure/B6119699.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4-oxo-4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B6119701.png)
